molecular formula C10H15N2O8P B1605942 3'-Thymidylic acid CAS No. 2642-43-5

3'-Thymidylic acid

Cat. No.: B1605942
CAS No.: 2642-43-5
M. Wt: 322.21 g/mol
InChI Key: XXYIANZGUOSQHY-XLPZGREQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3'-Thymidylic acid is a nucleotide derivative that serves as a critical ligand in biochemical research. Its primary, well-documented application is as a specific substrate for thymidine kinase (TK) in affinity chromatography protocols . Affinity chromatography is a powerful technique for purifying and studying enzymes, and the use of this compound esterified to a solid support allows for the selective isolation of thymidine kinase from complex biological mixtures . Thymidine kinase is a key enzyme in the pyrimidine salvage pathway, catalyzing the phosphorylation of thymidine to thymidine monophosphate (dTMP) . This pathway is essential for DNA synthesis and cell proliferation, making TK a significant target in virology and oncology research. The salvage pathway provides cells with DNA precursors by utilizing extracellular deoxyribonucleosides, and viral TKs, such as those from Herpes simplex virus, often have broader substrate diversity than their cellular counterparts, making them a point of interest for antiviral drug development and suicide gene therapy approaches . This product is intended for use in laboratory research to study enzyme kinetics, nucleotide metabolism, and for the purification of relevant enzymes. It is supplied as For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2642-43-5

Molecular Formula

C10H15N2O8P

Molecular Weight

322.21 g/mol

IUPAC Name

[(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] dihydrogen phosphate

InChI

InChI=1S/C10H15N2O8P/c1-5-3-12(10(15)11-9(5)14)8-2-6(7(4-13)19-8)20-21(16,17)18/h3,6-8,13H,2,4H2,1H3,(H,11,14,15)(H2,16,17,18)/t6-,7+,8+/m0/s1

InChI Key

XXYIANZGUOSQHY-XLPZGREQSA-N

SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)OP(=O)(O)O

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)OP(=O)(O)O

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)OP(=O)(O)O

sequence

T

Synonyms

3'-thymidylic acid
3'-TMP
octothymidylate

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for 3 Thymidylic Acid

Chemical Synthesis Pathways for 3'-Thymidylic Acid and its Analogues

The chemical synthesis of this compound and its derivatives is a multi-step process that demands precise control over reactive functional groups. This is achieved through sophisticated strategies involving protection, phosphorylation, and controlled chain assembly.

Strategies Involving Protection and Deprotection of Functional Groups in Thymidine (B127349) Derivatives

To achieve regioselective synthesis, specific functional groups within the thymidine molecule must be temporarily masked with protecting groups. This prevents unwanted side reactions during subsequent chemical modifications. springernature.com The choice of protecting group is critical, as it must be stable under certain reaction conditions and selectively removable under others.

A primary target for protection is the 5'-hydroxyl group. The 4,4'-dimethoxytrityl (DMTr) group is widely used for this purpose in nucleic acid synthesis. ontosight.ai It is an acid-labile group, meaning it can be removed under mild acidic conditions, such as with dichloroacetic acid (DCA) in dichloromethane, which does not affect other parts of the molecule. ontosight.aiumich.edu

The N3-imino group of the thymine (B56734) base can also be protected to prevent reactions like alkylation, particularly during phosphorylation or oligonucleotide synthesis. glenresearch.com The tert-butyloxycarbonyl (Boc) group has been successfully employed for the N3-protection of thymidine. nih.gov The Boc group is robust and stable to various conditions, including the basic treatments required for O-alkylation and the standard procedures for removing acetyl (Ac) or tert-butyldimethylsilyl (TBDMS) groups from the sugar moiety. nih.gov Its resistance to the conditions used for DMTr deprotection further highlights its utility in complex synthetic schemes. nih.gov

Protecting GroupSite of ProtectionCommon Deprotection Conditions
4,4'-Dimethoxytrityl (DMTr) 5'-HydroxylMild acid (e.g., Dichloroacetic acid) ontosight.aiumich.edu
tert-Butyloxycarbonyl (Boc) N3 of Thymine BaseStable to base and standard deprotection of silyl (B83357) ethers; removable under specific acidic conditions. nih.gov
2-Cyanoethyl Phosphate (B84403) GroupMild base (e.g., Anhydrous triethylamine-pyridine or aqueous ammonia). nih.govlibretexts.org
Benzoyl (Bz) N4 in Cytosine, N6 in AdenineBase treatment (e.g., aqueous ammonia). libretexts.org

Phosphorylation Approaches for the Formation of 3'-Phosphate Linkages

Introducing a phosphate group at the 3'-hydroxyl position of thymidine is a key step in synthesizing this compound. The phosphotriester and phosphoramidite (B1245037) methods are the dominant approaches.

In the phosphotriester approach , the phosphate group is introduced as a triester, which is more stable and soluble in organic solvents than a diester. nih.govnih.gov This method often utilizes protecting groups on the phosphate itself, such as the 2-cyanoethyl group, which can be selectively removed using mild bases like anhydrous triethylamine-pyridine. nih.govnih.gov

The phosphoramidite method is the cornerstone of modern solid-phase oligonucleotide synthesis. umich.edu For creating a 3'-phosphate, a specialized solid support, such as a 3'-Phosphate CPG (Controlled Pore Glass), can be used. glenresearch.com Alternatively, a chemical phosphorylation reagent (CPR) can be used to add a phosphate group to the 3'-terminus of a growing oligonucleotide chain. glenresearch.comgoogle.com These reagents are themselves phosphoramidites that, after coupling and oxidation, are converted into a phosphate group upon final deprotection with ammonium (B1175870) hydroxide. glenresearch.comgoogle.com

Phosphorylation MethodKey FeaturesReagents/Intermediates
Phosphotriester Phosphate is protected as a triester; good for solution-phase and early solid-phase synthesis.Aryl and alkyl protecting groups (e.g., p-chlorophenyl, 2-cyanoethyl) for phosphate. ontosight.ainih.gov
Phosphoramidite Highly efficient and used in automated solid-phase synthesis; requires activation (e.g., by tetrazole).Phosphoramidite monomers, Chemical Phosphorylation Reagents (CPR), 3'-Phosphate CPG. umich.eduglenresearch.com

Stereoselective Synthesis of 3'-C-Substituted Thymidine Derivatives via Free-Radical Techniques

For creating analogues with modifications directly on the sugar ring, free-radical chemistry offers a powerful tool for forming C-C bonds at the 3'-position. This approach allows for the introduction of various substituents with stereochemical control.

The strategy involves generating a radical at the C-3' position of a modified thymidine precursor. nih.gov Typically, the 3'-hydroxyl group is converted into a thionoester or thionoamide, such as a (phenoxy)thiocarbonyl or (1-imidazolyl)thiocarbonyl derivative. nih.gov Treatment of this precursor with a radical initiator (e.g., AIBN) and a radical mediator (e.g., tributyltin hydride) in the presence of a radical acceptor like acrylonitrile (B1666552) or methyl acrylate (B77674) leads to the formation of the 3'-C-alkylated product. nih.gov The stereoselectivity of the addition is influenced by the nature of the electrophile and reaction conditions. nih.gov

Synthesis of Oligonucleotides Incorporating this compound Derivatives

The incorporation of this compound or its derivatives into oligonucleotides is primarily achieved via automated solid-phase synthesis using phosphoramidite chemistry. umich.edu The synthesis cycle involves four main steps: umich.edu

Deblocking: Removal of the 5'-DMTr protecting group with acid.

Coupling: Activation of the incoming phosphoramidite monomer and its coupling to the free 5'-hydroxyl of the support-bound chain.

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

Oxidation: Conversion of the newly formed phosphite (B83602) triester linkage to a more stable phosphate triester using an oxidizing agent like iodine.

To introduce a 3'-thiol-modified thymidylic acid, for instance, a 3'-deoxy-3'-thiothymidine phosphoramidite can be synthesized and used in the automated coupling procedure. nih.gov Coupling yields for such modified phosphoramidites are reported to be in the range of 85–90%. nih.gov Similarly, other derivatives can be incorporated by preparing the corresponding phosphoramidite building block. nih.gov

Preparation of Poly-thymidylic Acid through Modified Approaches

The synthesis of long-chain polynucleotides like poly-thymidylic acid (poly-T) has been significantly improved by modifications to the phosphotriester approach. nih.govnih.gov A key innovation involves the use of anhydrous triethylamine-pyridine to selectively remove the 2-cyanoethyl protecting group from the phosphate triester of a fully protected oligonucleotide. nih.govnih.gov This selective deprotection generates a phosphodiester component ready for the next coupling step.

Furthermore, to enhance the efficiency of the condensation, unreacted oligonucleotides (those with a free 5'-hydroxy group) are removed in situ after each coupling step by treatment with a phosphorylating agent like bis(triazolyl)-p-chlorophenyl phosphate. nih.govnih.gov This "capping" of failures drives the synthesis towards the desired full-length product. These modifications have enabled the synthesis of long, fully protected poly-T chains with high yields. nih.govnih.gov

Reported Yields for Fully Protected Poly-T Synthesis via Modified Triester Approach

Polynucleotide Yield
T12 (12-mer) 80% nih.govnih.gov
T18 (18-mer) 77% nih.govnih.gov
T24 (24-mer) 70% nih.govnih.gov

| T38 (38-mer) | 50% nih.govnih.gov |

Another strategy for synthesizing poly-T involves a solid-phase method using di- and tri-thymidylic acid blocks as the coupling units, which can also produce high coupling yields and simplify purification. nih.gov

Enzymatic Synthesis of this compound Analogues

While chemical synthesis is dominant, enzymatic methods offer high regio- and stereoselectivity under mild conditions. mdpi.com In the context of thymidylic acid, enzymes are particularly crucial in the phosphorylation pathways of thymidine analogues used as therapeutic agents. mpg.de

Nucleoside analogues must be converted to their triphosphate form to be active. This is a three-step phosphorylation cascade. mpg.de For thymidine analogues, the first phosphorylation (to the monophosphate) is typically catalyzed by thymidine kinase. The second step, the conversion of the monophosphate to the diphosphate (B83284), is catalyzed by thymidylate kinase (TMPK). mpg.de The efficiency of TMPK can be a rate-limiting step in the activation of certain prodrugs, such as 3'-azido-3'-deoxythymidine (AZT). mpg.de

Research has focused on understanding the structural requirements for efficient phosphorylation by human TMPK to design better analogues or to engineer the enzyme itself for improved activity with specific substrates. mpg.de While the direct enzymatic synthesis of this compound is not a primary route (as phosphorylation typically occurs at the 5' position), the enzymatic machinery of nucleotide metabolism is central to producing the biologically active forms of its 3'-modified analogues inside a cell. mdpi.com Additionally, enzymes like lipases can be used for regioselective acylation of uridine (B1682114) derivatives in microreactors, demonstrating the potential for enzymatic biocatalysis in creating novel nucleoside analogues which can then be chemically phosphorylated. rsc.org

An in-depth examination of the synthetic methodologies and derivatization strategies for this compound reveals a significant reliance on enzymatic processes. These biocatalytic approaches offer high specificity and efficiency in modifying precursors to generate a diverse range of this compound analogues. Key enzymes, such as kinases and synthetases, play pivotal roles in these transformations, enabling the production of molecules with significant applications in biochemical and pharmacological research.

1 Enzyme-Catalyzed Conversion of Precursors to 3'-Modified Thymidylates

The enzymatic conversion of precursors is a cornerstone for producing 3'-modified thymidylates. This strategy primarily involves the phosphorylation of thymidine analogues that have been modified at the 3' position of the deoxyribose sugar. Enzymes such as thymidine kinase (TK) and, more critically, thymidylate kinase (TMPK), are instrumental in this phosphorylation cascade. wikipedia.orgmpg.dewikipedia.org

Human thymidylate kinase (hTMPK), in particular, has been studied extensively for its ability to phosphorylate a variety of 3'-substituted thymidine monophosphate analogues. mpg.de These precursors are converted into their corresponding diphosphates, which is a crucial activation step for many nucleoside analogue prodrugs. The efficiency of this enzymatic conversion is highly dependent on the specific chemical group at the 3' position. Structural and kinetic studies have elucidated how different modifications at this position can drastically affect the enzyme's conformation and, consequently, its catalytic activity. mpg.dercsb.org

A range of 3'-modified thymidine monophosphates have been successfully utilized as substrates for hTMPK, leading to the generation of their diphosphate derivatives. These findings are significant for the structure-based design of novel therapeutic compounds. rcsb.org

Below is a table summarizing various 3'-modified thymidine monophosphate analogues and their successful conversion by human thymidylate kinase (hTMPK).

Precursor (3'-Modified TMP Analogue)3' ModificationProduct (3'-Modified TDP Analogue)Enzyme
3'-azido-3'-deoxythymidine monophosphate (AZTMP)Azido (-N₃)3'-azido-3'-deoxythymidine diphosphate (AZTDP)Human Thymidylate Kinase (hTMPK) mpg.dercsb.orgacs.org
3'-amino-3'-deoxythymidine monophosphate (NH₂TMP)Amino (-NH₂)3'-amino-3'-deoxythymidine diphosphate (NH₂TDP)Human Thymidylate Kinase (hTMPK) mpg.dercsb.org
3'-fluoro-3'-deoxythymidine monophosphate (FLTMP)Fluoro (-F)3'-fluoro-3'-deoxythymidine diphosphate (FLTDP)Human Thymidylate Kinase (hTMPK) mpg.dercsb.org
2',3'-didehydro-2',3'-dideoxythymidine monophosphate (d4TMP)Unsaturated bond2',3'-didehydro-2',3'-dideoxythymidine diphosphate (d4TDP)Human Thymidylate Kinase (hTMPK) mpg.dercsb.org
2',3'-dideoxythymidine monophosphate (ddTMP)Hydrogen (-H)2',3'-dideoxythymidine diphosphate (ddTDP)Human Thymidylate Kinase (hTMPK) mpg.dercsb.org

This table is based on data from structural and kinetic studies of human thymidylate kinase. mpg.dercsb.orgacs.org

Furthermore, some viral enzymes also demonstrate the ability to phosphorylate these precursors. For instance, the thymidine kinase from Human herpesvirus 8 (HHV8) not only phosphorylates thymidine but also exhibits potent monophosphate kinase activity, efficiently converting the anti-HIV drug zidovudine (B1683550) (AZT) into its diphosphate form. nih.gov This highlights the potential of using enzymes from various sources to generate 3'-modified thymidylate derivatives.

2 Application of Thymidylate Synthetase for Analogue Production

Thymidylate synthase (TS) is a crucial enzyme in DNA biosynthesis, catalyzing the reductive methylation of 2'-deoxyuridine-5'-monophosphate (dUMP) to produce 2'-deoxythymidine-5'-monophosphate (dTMP or 5'-thymidylic acid). pdbj.orgacs.org While the primary product is a 5'-monophosphate, the enzyme's interaction with the substrate's sugar moiety, including the 3'-hydroxyl group, is critical for its catalytic function and presents opportunities for analogue production.

The crystal structure of TS in complex with its substrate reveals that highly conserved amino acid residues interact directly with the dUMP molecule. Specifically, a conserved tyrosine residue (Tyr-261 in Lactobacillus casei) forms a hydrogen bond with the 3'-hydroxyl group of the dUMP substrate. pdbj.org While this interaction may not be the primary determinant for substrate binding, mutations at this position significantly reduce the enzyme's catalytic efficiency (kcat/Km). This underscores the importance of the 3'-position interaction for maintaining the enzyme's active conformation during catalysis. pdbj.org

The stringent substrate specificity of TS can be exploited for analogue production. Studies have shown that TS is highly selective, with minor modifications to the substrate often leading to a loss of activity. For example, among several 2'-modified dUMP analogues, only 2'-deoxy-2'-fluorouridine-5'-phosphate (dUfIMP) served as a substrate for E. coli TS, besides the natural substrate dUMP. oup.com This indicates that the enzyme's active site has strict steric constraints.

By leveraging this specificity, TS can be used to produce dTMP analogues by providing it with modified dUMP precursors that it can accept. Furthermore, the enzyme itself can be engineered to alter its substrate preference. A notable example is the Asn177Asp (N177D) mutant of E. coli TS. This single amino acid change alters the enzyme's specificity from dUMP to 2'-deoxycytidylate (dCMP), enabling the synthesis of 5-methyl-dCMP. pnas.org This demonstrates that site-directed mutagenesis can be a powerful tool to expand the synthetic capabilities of thymidylate synthase for producing novel nucleotide analogues.

The table below presents kinetic data for wild-type and a mutant E. coli thymidylate synthase, illustrating the change in substrate specificity.

EnzymeSubstrateKm (μM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Wild-type TSdUMP3.62.87.8 x 10⁵
Wild-type TSdCMP>7500<0.01<1.3
N177D Mutant TSdUMP1500.00747
N177D Mutant TSdCMP1.10.0032.8 x 10³

Data adapted from a study on the site-directed mutagenesis of E. coli thymidylate synthase. pnas.org

Biochemical Interactions and Enzymatic Mechanisms of 3 Thymidylic Acid Analogues

Integration and Perturbation within Deoxypyrimidine Metabolic Pathways (as Analogues)

Analogues of 3'-thymidylic acid, once inside a cell and phosphorylated to their monophosphate form, can enter the deoxypyrimidine metabolic pathway. This pathway is responsible for synthesizing deoxythymidine triphosphate (dTTP), an essential building block for DNA replication. portlandpress.com By mimicking the natural substrate, these analogues can be recognized by the enzymes in this pathway, leading to a cascade of disruptive effects. pnas.org

A prominent example is 3'-azido-3'-deoxythymidine (zidovudine or AZT), an antiviral analogue. Once converted to its monophosphate form, AZT monophosphate (AZT-MP), it directly interferes with the normal production of dTTP. pnas.org This interference can lead to a reduction in the intracellular pools of dTTP, which is a key factor in its therapeutic effect. pnas.org The integration of these analogues into metabolic pathways is a critical first step, setting the stage for subsequent inhibition of key cellular enzymes. nih.gov

Interactions with Key Enzymes in Deoxythymidylate Biosynthesis

The biosynthesis of deoxythymidylate (dTMP) from deoxyuridylate (dUMP) is a critical step, catalyzed by the enzyme thymidylate synthase. While this is the de novo pathway, the salvage pathway, which recycles thymidine (B127349), is where thymidine analogues primarily act. drugbank.com Key enzymes in this salvage pathway include thymidine kinase (TK) and thymidylate kinase (TMPK), which are responsible for the sequential phosphorylation of thymidine to its mono-, di-, and triphosphate forms. portlandpress.compnas.org

Analogues of this compound, such as AZT-MP, serve as substrates for these kinases. pnas.org However, the efficiency of these enzymatic reactions is often significantly different from that of the natural substrate, dTMP. This differential processing is a cornerstone of their mechanism of action. pnas.orgnih.gov For instance, while thymidine kinase can efficiently phosphorylate AZT to AZT-MP, the subsequent phosphorylation of AZT-MP to the diphosphate (B83284) form by thymidylate kinase is often the rate-limiting step. acs.orgmpg.de This bottleneck can lead to an accumulation of the monophosphate analogue, which can itself inhibit other enzymes. pnas.org

Mechanisms of Competitive Inhibition Against Natural Nucleotides

Analogues of this compound, and more potently their triphosphate derivatives, exert their effects through competitive inhibition. pnas.orgnih.gov In this mechanism, the analogue competes with the natural nucleotide for binding to the active site of an enzyme. Because of their structural similarity, the enzyme can bind the analogue, but due to key structural differences—such as the 3'-azido group in AZT instead of a 3'-hydroxyl group—the subsequent chemical reaction is either blocked or proceeds at a much-reduced rate. pnas.org

AZT-monophosphate (AZT-MP) acts as an alternative-substrate inhibitor for thymidylate kinase. pnas.org It competes with dTMP for the active site, and while it can be phosphorylated, the rate is extremely slow compared to dTMP. pnas.org This leads to a reduced production of dTDP and, consequently, dTTP. pnas.org At the DNA polymerase level, the triphosphate form of the analogue (e.g., AZT-triphosphate or AZTTP) competes with the natural dTTP. pnas.org The incorporation of the analogue into a growing DNA chain leads to chain termination, as the absence of a 3'-hydroxyl group prevents the formation of the next phosphodiester bond. asm.org This chain-termination mechanism is a powerful way to halt DNA replication, which is central to the action of many antiviral and anticancer nucleoside analogues. nih.govasm.org

Detailed Enzymatic Interactions and Reaction Specificity

The specificity of the interactions between this compound analogues and various enzymes is determined by the precise molecular architecture of both the analogue and the enzyme's active site. Minor changes in the analogue's structure can lead to significant differences in how it is recognized and processed by enzymes like DNA polymerases, kinases, and phosphodiesterases.

Substrate and Inhibitor Characteristics with DNA Polymerases

DNA polymerases are responsible for synthesizing new DNA strands using a template. mdpi.com They are a primary target for the triphosphate derivatives of this compound analogues. nih.gov These analogues, such as AZT-triphosphate (AZTTP), function as competitive inhibitors with respect to the natural substrate, dTTP. pnas.org

The key to their inhibitory action lies in their role as chain terminators. asm.org DNA polymerases catalyze the formation of a phosphodiester bond between the 3'-hydroxyl group of the growing DNA chain and the 5'-phosphate group of an incoming deoxynucleoside triphosphate. mdpi.com When an analogue like AZTTP, which lacks a 3'-hydroxyl group, is incorporated, this reaction cannot proceed further. asm.org The absence of the 3'-OH group means no further nucleotides can be added, effectively terminating DNA chain elongation. asm.org

The selectivity of these analogues often depends on the specific DNA polymerase. For instance, AZTTP has been shown to be a much more potent inhibitor of viral reverse transcriptases than of human cellular DNA polymerases, which contributes to its therapeutic window as an antiviral agent. pnas.orgnih.gov

Table 1: Interaction of Nucleotide Analogues with DNA Polymerases

Analogue (Triphosphate Form)Target PolymeraseMechanism of ActionKey Structural FeatureReference
AZTTP (3'-azido-3'-deoxythymidine triphosphate)HIV Reverse Transcriptase, Human DNA Polymerase αCompetitive inhibitor, Chain terminatorLacks a 3'-hydroxyl group; has a 3'-azido group pnas.org
ddTTP (2',3'-dideoxythymidine triphosphate)HIV Reverse TranscriptaseCompetitive inhibitor, Chain terminatorLacks a 3'-hydroxyl group nih.gov
Acyclovir TriphosphateHerpes DNA PolymeraseCompetitive inhibitor, Chain terminatorAcyclic sugar moiety nih.gov

Interactions with Thymidine Kinase and Thymidylate Kinase

The activation of many nucleoside analogues, including those of thymidine, is dependent on their phosphorylation by cellular kinases. mpg.debibliotekanauki.pl Thymidine kinase (TK) and thymidylate kinase (TMPK) are central to this process.

Thymidine Kinase (TK): This enzyme catalyzes the first phosphorylation step, converting the nucleoside analogue (e.g., AZT) to its monophosphate form (AZT-MP). pnas.org For many analogues, this step is relatively efficient. For example, cytosolic thymidine kinase (TK1) phosphorylates AZT with a similar affinity (Km) as the natural substrate, thymidine, although the maximal reaction rate can be somewhat lower. pnas.orgbibliotekanauki.pl Some analogues with bulky groups at the 3'-position can also be substrates for human TK1. nih.gov

Thymidylate Kinase (TMPK): This enzyme is responsible for the second phosphorylation, converting the monophosphate (e.g., AZT-MP) to the diphosphate (AZT-DP). portlandpress.com This step is often the rate-limiting factor in the activation of analogues like AZT. acs.orgmpg.de Human TMPK phosphorylates AZT-MP much less efficiently than it does the natural substrate, dTMP. pnas.orgnih.gov The bulky 3'-azido group of AZT-MP causes a steric clash in the active site of human TMPK, leading to a significant reduction in catalytic efficiency. pnas.org Interestingly, some bacterial and parasitic TMPKs can phosphorylate AZT-MP more efficiently, a difference that can be exploited for targeted therapies. portlandpress.comnih.govnih.gov

Table 2: Kinase Affinity and Efficiency for Thymidine and its Analogue AZT

EnzymeSubstrateApparent Km (µM)Relative VmaxReference
Thymidine Kinase (Cytosolic)Thymidine2.9100% pnas.org
Azidothymidine (AZT)3.060% pnas.org
Thymidylate KinasedTMP4.1100% pnas.org
AZT-MP8.60.3% pnas.org

Phosphodiesterase and Nucleotidase Interactions with 3'-Phosphate Linkages

Phosphodiesterases (PDEs) and nucleotidases are enzymes that hydrolyze phosphate (B84403) bonds in nucleic acids and nucleotides. rsc.org Nucleotidases, for instance, remove phosphate groups from nucleotides to produce nucleosides. acs.org The stability of this compound analogues to these enzymes is a critical factor in their biological persistence and activity.

The natural 3',5'-phosphodiester bond is the primary target for cellular nucleases. google.com Modifications to the phosphate linkage itself, such as replacing an oxygen atom with sulfur to create a phosphorothioate (B77711) linkage, can confer resistance to nuclease degradation. rsc.org

Regarding the 3'-phosphate group specifically, certain nucleotidases can hydrolyze this bond. For example, 2',3'-cyclic nucleotide 3'-phosphodiesterase (CNPase) is part of a superfamily of enzymes that can cleave 2',3'-cyclic nucleotides to produce 2'-nucleotides, demonstrating activity on phosphate groups at this position of the sugar ring. nih.gov Furthermore, some nucleotidases have broad specificity and can dephosphorylate both 5'- and 3'-mononucleotides. umaryland.edu

The interaction of analogues with these enzymes can be complex. The human mitochondrial deoxyribonucleotidase, for example, can bind thymidine 3'-monophosphate. nih.gov However, studies on this enzyme suggest that analogues with bulky substituents at the 3'-position are not likely to be good substrates, indicating that such modifications could confer resistance to dephosphorylation by this specific nucleotidase. nih.gov This resistance to degradation by nucleotidases and phosphodiesterases can increase the intracellular half-life of the analogue, allowing more of it to be converted to the active triphosphate form and incorporated into DNA.

Ribonuclease A Specificity and Binding with Thymidylic Acid Oligomers

Bovine pancreatic ribonuclease A (RNase A) is a well-studied enzyme that primarily cleaves single-stranded RNA on the 3'-side of pyrimidine (B1678525) (cytosine or uracil) residues. ebi.ac.ukproteopedia.org The interaction of RNase A with nucleic acids is a multi-site process involving specific binding subsites for the phosphate backbone, the ribose sugar, and the nitrogenous bases. researchgate.net While RNase A's natural substrate is RNA, studies using thymidylic acid (the deoxy form of uridylic acid) and its oligomers have provided significant insights into the enzyme's binding specificity and catalytic mechanism. proteopedia.orgproteopedia.org DNA is a useful tool in these studies because it binds to RNase A but is not cleaved due to the absence of the 2'-hydroxyl group, which is essential for the catalytic cleavage of RNA. proteopedia.orgproteopedia.org

Thymidine-3'-monophosphate (3'-TMP) acts as a competitive inhibitor of RNase A, indicating it binds to the active site. rcsb.org Isothermal titration calorimetry has shown that 3'-TMP binds to RNase A with a dissociation constant (Kd) of 15 µM, making it one of the most strongly binding natural nucleobases (A, C, G, T, and U). rcsb.org Crystal structure analysis of the RNase A in complex with 3'-TMP reveals that its binding is very similar to that of other pyrimidine ligands. rcsb.org This suggests that the pyrimidine-binding subsite of RNase A does not strongly discriminate based on the presence or absence of the 2'-hydroxyl group on the sugar, and that subtle structural and chemical variations contribute to ligand discrimination. rcsb.org

Studies with thymidylic acid oligomers, such as the tetramer d(pT)4, have been instrumental in mapping the substrate-binding cleft of RNase A. proteopedia.org The complex of RNase A with d(pT)4 has been analyzed using X-ray crystallography, providing a detailed view of the interactions within the binding pocket subunits, designated B0, B1, B2, and B3. proteopedia.org These studies reveal numerous interactions between the enzyme's amino acid residues and the phosphate backbone of the oligomer. proteopedia.org For example, hydrogen bonds are formed between the phosphate of the first thymidine (T1) and Arginine-39, and between the O5' oxygen of the third thymidine's (T3) ribose and Lysine-41. proteopedia.org

The binding of a tetrameric thymidylic acid model RNA strand occurs within a cleft in the protein structure. msu.edu The enzyme possesses several binding subsites that recognize the negatively charged phosphates of the nucleic acid. researchgate.net The B1 site is specific for pyrimidines, while the B0 site is non-specific. proteopedia.org The B2 and B3 sites show a preference for adenosine (B11128) bases. proteopedia.org This specificity is achieved through precise hydrogen bonding distances between the amino acid residues and the substrate. proteopedia.org

The interaction with thymidylic acid oligomers has also shed light on the roles of specific amino acid residues. For instance, in the complex with a deoxyadenylic acid tetramer, the phosphate group adjacent to the one in the primary phosphate binding site (p1), known as p2, is positioned to form a salt bridge with Lysine-7. researchgate.net However, in the crystal structure of RNase A with a thymidylic acid tetramer, no such interaction was observed for the phosphate group in the 3' direction. ffame.org

The table below summarizes the key interactions and binding characteristics of RNase A with thymidylic acid and its oligomers, as determined by various research findings.

LigandMethod of StudyKey FindingsReference
Thymidine-3'-monophosphate (3'-TMP) Isothermal Titration Calorimetry, X-ray CrystallographyActs as a competitive inhibitor with a dissociation constant (Kd) of 15 µM. Binding is similar to other pyrimidine ligands, suggesting the pyrimidine binding subsite does not strongly discriminate based on the 2'-hydroxyl group. rcsb.org
Thymidylic acid tetramer (d(pT)4) X-ray CrystallographyProvides a model for substrate binding, revealing interactions within the B0, B1, B2, and B3 binding subunits. Shows hydrogen bonding between the phosphate backbone and amino acid residues like Arg39 and Lys41. proteopedia.org
Thymidylic acid tetramer Molecular ModelingBinds in a cleft on the protein surface. msu.edu
Deoxyadenylic acid tetramer X-ray CrystallographyThe p2 phosphate is positioned to form a salt bridge with Lys-7, highlighting the role of specific residues in phosphate binding. researchgate.net

These studies with thymidylic acid analogues have been crucial in developing a comprehensive model of how RNase A recognizes and binds to its substrates, contributing significantly to our understanding of enzyme-substrate interactions. proteopedia.org

Structural Biology and Conformational Analysis of 3 Thymidylic Acid and Its Bioconjugates

High-Resolution Structural Determination of 3'-Thymidylic Acid Complexes

The three-dimensional architecture of enzymes in complex with this compound and its derivatives provides crucial insights into the mechanisms of substrate recognition, binding, and catalysis. High-resolution techniques, particularly X-ray crystallography, have been instrumental in elucidating these molecular details.

X-ray Crystallography Studies of Enzyme-Thymidylic Acid Tetramer Complexes

X-ray crystallography has been successfully employed to determine the structure of enzymes bound to thymidylic acid oligomers, offering a detailed view of the enzyme-ligand interface. A notable example is the crystal structure of Ribonuclease A (RNase A) in complex with a thymidylic acid tetramer (d(pT)4), resolved at 2.5 Å. proteopedia.orgproteopedia.org This study revealed how the single-stranded nucleic acid traverses the enzyme's catalytic region in a continuous 5'-to-3' direction. proteopedia.org The diffusion of the tetramer into the native crystals of RNase A allowed for the formation of a stable complex, providing a snapshot of the binding event. proteopedia.org

Similarly, structural studies of other nucleases, such as the extracellular nuclease from Staphylococcus aureus and the human three-prime repair exonuclease 1 (TREX1), have provided foundational knowledge on how these enzymes interact with 3'-terminal nucleotides. nih.govnih.gov For instance, the crystal structure of the S. aureus nuclease was determined in a complex with the inhibitor thymidine-3',5'-diphosphate (B1679145) and a calcium ion at 4 Å resolution. nih.gov More recently, high-resolution structures of human TREX1, including a 1.25 Å apo structure and a 2.2 Å DNA-bound complex, have offered unprecedented detail into the active site and DNA recognition mechanisms. nih.gov These crystallographic studies are fundamental for understanding the precise geometry and interactions that govern the specificity and function of these enzymes. nih.gov

Analysis of Binding Pockets and Catalytic Regions in Enzyme-Ligand Interactions

The binding pocket, or active site, is the specific region of an enzyme where a ligand binds and the chemical reaction is catalyzed. wisdomlib.orgwikipedia.orgfiveable.me Analysis of crystal structures reveals that these pockets are intricate clefts or grooves shaped by specific amino acid residues that create a unique chemical environment for the substrate. wikipedia.orgfiveable.me

In the RNase A-d(pT)4 complex, the binding pocket accommodates the tetramer through a series of subsites (B0, B1, B2, B3), with the B1 site showing specificity for pyrimidine (B1678525) bases. proteopedia.org The binding of the thymidine (B127349) residues involves interactions with both the phosphate (B84403) backbone and the individual bases. proteopedia.org

For the S. aureus nuclease, the inhibitor thymidine-3',5'-diphosphate fits into a distinct pocket where the pyrimidine ring is positioned parallel to the ring of a tyrosine residue. nih.gov This interaction is crucial for the inhibitory effect.

In human TREX1, a dimeric 3'→5' exonuclease, the active site is formed by residues from both monomers. nih.govresearchgate.net The binding pocket contains a DEDDh motif (Asp-Glu-Asp-Asp and a conserved His) that coordinates two essential magnesium ions for catalysis. nih.govresearchgate.netresearchgate.net The structures of TREX1 bound to single-stranded DNA and the product deoxyadenosine (B7792050) monophosphate (a related deoxynucleotide) show the specific interactions within the binding pocket that account for its 3' terminal nucleotide specificity. nih.gov The catalytic site consists of residues that directly participate in the chemical reaction by lowering the activation energy. wikipedia.orglibretexts.org

Molecular Interactions and Binding Affinities

The stability and specificity of enzyme-ligand complexes are governed by a network of non-covalent interactions, including electrostatic forces and hydrogen bonds. The affinity of this binding can be significantly altered by modifications to the ligand, such as at the 3'-position of thymidine.

Characterization of Electrostatic Interactions and Hydrogen Bonding Networks

Electrostatic interactions and hydrogen bonds are paramount in the formation and stability of enzyme-3'-thymidylic acid complexes. nih.govwikipedia.org In the RNase A-d(pT)4 complex, the binding is largely mediated by electrostatic interactions between the positively charged basic residues of the enzyme and the negatively charged phosphate groups of the nucleotide backbone. proteopedia.org Simulation analyses of RNase A with 3'-UMP (a related pyrimidine nucleotide) further detail these interactions, highlighting the role of positively charged histidines (His12 and His119) in binding the phosphate dianion. bu.edu Hydrogen bonds also play a critical role; for example, in the RNase A-3'-UMP complex, the base (uracil) forms hydrogen bonds with Threonine 45. bu.edu

In the active site of human TREX1, a network of interactions positions the DNA substrate for cleavage. The catalytic aspartate and glutamate (B1630785) residues coordinate with two magnesium ions, which in turn interact with the phosphate group of the terminal nucleotide. nih.govresearchgate.net Specific hydrogen bonds and electrostatic interactions are formed between the enzyme's amino acid residues and the substrate's phosphate, sugar, and base moieties, ensuring precise positioning and high-affinity binding. researchgate.netresearchgate.net

Table 1: Key Interacting Residues in Enzyme-Ligand Complexes

Enzyme Ligand/Analog Key Interacting Residues Type of Interaction Reference
Ribonuclease A d(pT)4, 3'-UMP His12, His119, Lys41, Thr45, Asn71, Gln69 Electrostatic, Hydrogen Bonding proteopedia.orgbu.edu
Human TREX1 ssDNA, dAMP Asp18, Glu20, Asp130, Asp200, His195 Metal Coordination, Electrostatic nih.govresearchgate.netresearchgate.net

Influence of 3'-Position Modifications on Enzyme Binding and Activity

Modifications at the 3'-position of thymidine can dramatically influence its binding to enzymes and subsequent biological activity, often leading to inhibition. These modifications are a common strategy in the design of therapeutic oligonucleotides to block degradation by 3' exonucleases. idtdna.com

For example, incorporating an inverted deoxythymidine (dT) at the 3' end of an oligonucleotide creates a 3'-3' linkage that inhibits degradation by 3' exonucleases and extension by DNA polymerases. idtdna.com Similarly, adding a C3 spacer or phosphorylating the 3' end can also block the action of some 3'-exonucleases. idtdna.com

Studies on hepatitis B virus (HBV) DNA polymerase have shown that 3'-fluoro-modified nucleotide analogs are potent inhibitors. nih.gov 3'-fluorothymidine triphosphate (FdTTP) was found to be a competitive inhibitor with respect to the natural substrate, dTTP. nih.gov The modification at the 3'-position prevents the formation of the phosphodiester bond, thereby terminating DNA chain elongation. The inhibitory capacity of various 3'-modified analogs highlights the sensitivity of the enzyme's active site to changes at this position. nih.gov

Table 2: Inhibition of HBV DNA Polymerase by 3'-Modified Nucleoside Triphosphates

Inhibitor Type of Modification ID50 (µM) Ki (µM) Type of Inhibition Reference
3'-fluorothymidine triphosphate (FdTTP) 3'-fluoro 0.15 0.04 Competitive nih.gov
2',3'-didehydro-2',3'-dideoxythymidine triphosphate (ddeTTP) 3'-didehydro-dideoxy 0.20 0.08 Competitive nih.gov
2',3'-dideoxythymidine triphosphate (ddTTP) 3'-dideoxy 0.45 N/A N/A nih.gov
3'-chlorothymidine triphosphate (CldTTP) 3'-chloro 3-5 N/A N/A nih.gov
3'-rhodanothymidine triphosphate (SCNdTTP) 3'-rhodano 3-5 N/A N/A nih.gov

N/A: Not available in the cited source. ID50: The concentration of inhibitor required to reduce enzyme activity by 50%. Ki: The inhibition constant.

Conformational Dynamics and Structural Implications of Oligonucleotides Containing this compound Residues

NMR studies on DNA three-way junctions containing unpaired thymidine residues have shown that these junctions preferentially adopt a conformation where two of the helical arms stack upon each other, creating a quasi-continuous double helix. nih.gov The presence and positioning of the thymidine residues at the junction influence this preferred stacking arrangement. nih.gov

Molecular dynamics simulations using time-averaged NMR restraints have been employed to study nucleic acid duplexes containing an alpha-anomeric thymidine inserted via 3'-3' and 5'-5' phosphodiester linkages. nih.gov These studies reveal that such modifications induce localized conformational dynamics that are not captured by conventional methods. The backbone torsion angles of the 3'-3' linkage and the sugar pucker of the preceding residue tend to be relatively rigid, while the 5'-5' linkage and the neighboring nucleotide show enhanced flexibility. nih.gov This demonstrates that a single modified this compound residue can alter the local flexibility and conformation of a DNA duplex, which can, in turn, affect its interaction with binding proteins. nih.govnih.gov

Advanced Research Applications and Methodological Utilization of 3 Thymidylic Acid

Application in Oligonucleotide Synthesis for Molecular Biology Research

The chemical synthesis of oligonucleotides, short DNA or RNA molecules, is a cornerstone of modern molecular biology, enabling a wide array of applications such as polymerase chain reaction (PCR), DNA sequencing, and gene synthesis. wikipedia.org 3'-Thymidylic acid and its modified versions are fundamental building blocks in the most common method of oligonucleotide synthesis, the phosphoramidite (B1245037) method. wikipedia.org This solid-phase synthesis involves the sequential addition of nucleotide monomers to a growing chain attached to a solid support. ontosight.aiontosight.ai

The process is a cycle of four chemical reactions for each nucleotide added:

Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside. sigmaaldrich.comatdbio.com

Coupling: Reaction of the now-free 5'-hydroxyl group with a phosphoramidite monomer, such as a derivative of this compound, which has been activated by a catalyst. sigmaaldrich.com

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of shorter, incomplete sequences. sigmaaldrich.com

Oxidation: Treatment with an oxidizing agent to convert the newly formed phosphite (B83602) triester linkage into a more stable phosphotriester linkage. oup.com

Role of Specific Protecting Groups in Oligonucleotide Synthesis Protocols

To ensure the correct and efficient assembly of oligonucleotides, various functional groups on the nucleoside monomers must be temporarily blocked or "protected" to prevent unwanted side reactions. umich.edu The selection and application of these protecting groups are critical for the success of the synthesis. alfachemic.com

Key protecting groups used in conjunction with this compound derivatives include:

5'-Hydroxyl Protecting Group: The 4,4'-dimethoxytrityl (DMT) group is widely used to protect the 5'-hydroxyl function. atdbio.com Its lability under acidic conditions allows for its removal at the beginning of each synthesis cycle without affecting other protecting groups. sigmaaldrich.com

Phosphate (B84403) Protecting Group: A 2-cyanoethyl group is commonly employed to protect the phosphate moiety. ontosight.ai This group stabilizes the phosphate linkage during synthesis and can be efficiently removed at the end of the process. atdbio.com

3'-Hydroxyl Protecting Groups: In certain strategies, the 3'-hydroxyl group is protected to control the direction of chain elongation. alfachemic.com Groups like tert-butyldimethylsilyl (TBDMS) offer robust protection and can be removed under specific conditions. alfachemic.com Phosphate groups can also serve as transient protecting groups in enzymatic oligonucleotide synthesis. alfachemic.com

Base Protection: While the thymine (B56734) base in this compound does not typically require protection, the exocyclic amino groups on adenine, cytosine, and guanine (B1146940) must be protected to prevent side reactions. sigmaaldrich.comatdbio.com Common protecting groups for these bases include benzoyl and isobutyryl groups. sigmaaldrich.com

The strategic use of these protecting groups ensures the high fidelity and yield of custom-synthesized oligonucleotides, which are indispensable for a vast range of molecular biology research techniques. alfachemic.com

Use as a Biochemical Probe for Nucleic Acid Synthesis and Repair Investigations

This compound and its analogues serve as powerful biochemical probes for elucidating the intricate processes of nucleic acid synthesis and repair. By introducing modified versions of this nucleotide into cellular systems, researchers can track and characterize the dynamics of DNA replication and maintenance. nih.govgriffith.edu.au These "tagged" thymidine (B127349) analogues can be incorporated into newly synthesized DNA during the S-phase of the cell cycle. nih.govgriffith.edu.au

Tracing Mechanisms of Analogue Incorporation into Deoxyribonucleic Acid

The incorporation of thymidine analogues into nascent DNA allows for the labeling and subsequent detection of dividing cells. mdpi.com This technique has been instrumental in studying cell proliferation and genesis. nih.gov Initially, radiolabeled analogues like tritiated thymidine were used and detected via autoradiography. nih.govgriffith.edu.au This was later largely replaced by halogenated analogues such as 5-bromo-2-deoxyuridine (BrdU), which can be detected with specific antibodies. nih.gov

A more recent advancement is the use of 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), a thymidine analogue containing an alkyne group. griffith.edu.aunih.gov The alkyne group can be detected with high efficiency and specificity using a fluorescent azide (B81097) probe through a "click chemistry" reaction. griffith.edu.aunih.gov This method offers several advantages, including speed and the preservation of cellular integrity, allowing for a wider range of experimental applications in fields like cancer biology and stem cell research. nih.gov

Substrate and Inhibitor Applications in Enzymatic Activity and Kinetic Studies

This compound and its derivatives are valuable tools for studying the activity and kinetics of various enzymes involved in nucleotide metabolism. They can act as either substrates, being chemically transformed by the enzyme, or as inhibitors, which block the enzyme's activity. ontosight.ai The study of these interactions provides crucial insights into enzyme mechanisms and can guide the development of therapeutic agents. wikipedia.org

Enzyme inhibition can be classified into different types, including competitive, where the inhibitor binds to the active site, and non-competitive, where it binds to a different site. wikipedia.org The potency of an inhibitor is often quantified by its IC50 value, the concentration at which it inhibits 50% of the enzyme's activity, or its dissociation constant (Ki). wikipedia.orgmdpi.com

For instance, thymidine esters have been investigated as substrate-analogue inhibitors of thymidine phosphorylase, an enzyme linked to angiogenesis and tumor growth. nih.gov By modifying the thymidine structure, researchers have developed compounds that show significant inhibitory activity against this enzyme, highlighting their potential as anti-cancer agents. nih.gov Kinetic studies of these inhibitors help to determine their mode of action, whether they compete with the natural substrate or inhibit the enzyme through other mechanisms. nih.gov

Development of Nucleoside Analogues for Investigating Biological Processes

The development of nucleoside analogues, including those derived from this compound, is a major focus in medicinal chemistry and molecular biology. wikipedia.org These synthetic compounds, which are structurally similar to naturally occurring nucleosides, can be used to probe and manipulate a wide range of biological processes. wikipedia.orgresearchgate.net By altering the sugar, base, or phosphate components, researchers can create molecules with novel properties that can, for example, be incorporated into DNA or RNA to terminate chain elongation or act as specific inhibitors of viral or cellular enzymes. wikipedia.orgmdpi.com

The ability of these analogues to be incorporated into newly forming DNA or RNA has found significant application in the development of antiviral and anticancer drugs. mdpi.com For example, some nucleoside analogues are preferentially incorporated by viral polymerases, leading to the termination of viral replication. wikipedia.org

Radiotracer Synthesis and Application in Metabolic Research

Radiolabeling nucleoside analogues creates powerful tools for non-invasively studying metabolic pathways in living organisms using techniques like Positron Emission Tomography (PET). nih.gov By incorporating a positron-emitting radionuclide, such as Fluorine-18, into a thymidine analogue, researchers can track its uptake and metabolism in real-time. nih.gov

Sophisticated Analytical Methodologies for the Study of 3 Thymidylic Acid

Chromatographic Techniques for High-Resolution Separation and Quantification

Chromatography is a fundamental technique for separating complex mixtures into their individual components. studyrocket.co.ukaithor.com For 3'-Thymidylic acid and related oligonucleotides, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly employed methods. studyrocket.co.ukaithor.com

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis and purification of oligonucleotides, including this compound. elementlabsolutions.comhelixchrom.com Its high resolution and sensitivity make it ideal for separating complex mixtures of varying chain lengths and for impurity profiling. elementlabsolutions.com Several HPLC modes are utilized for oligonucleotide analysis, with ion-pair reversed-phase (IP-RP) and anion-exchange chromatography being particularly prominent.

Ion-Pair Reversed-Phase (IP-RP) HPLC is a widely used technique that leverages both the hydrophobicity of the nucleobases and the negative charge of the phosphate (B84403) backbone. elementlabsolutions.com An ion-pairing agent, such as triethylammonium (B8662869) acetate (B1210297) (TEAA), is added to the mobile phase to neutralize the charge on the oligonucleotide, allowing for retention and separation based on the hydrophobicity of the molecule on a nonpolar stationary phase. elementlabsolutions.com This method provides excellent selectivity and is compatible with mass spectrometry (LC-MS), which is crucial for identity and sequence confirmation of oligonucleotides. elementlabsolutions.com

Anion-exchange chromatography separates oligonucleotides based on the interaction between the negatively charged phosphate groups and a positively charged stationary phase. Elution is typically achieved by increasing the salt concentration of the mobile phase. This technique is highly effective for separating oligonucleotides based on their chain length, as the number of phosphate groups directly correlates with the length of the oligonucleotide. oup.com

A study by Miyoshi et al. (1980) demonstrated the use of HPLC on a Permaphase AAX column for the efficient isolation of synthesized tridecamers (T₁₃) and nonadecamers (T₁₉) of thymidylic acid. vulcanchem.com This highlights the scalability and effectiveness of HPLC in purifying larger quantities of oligonucleotides. Further research has shown that columns like µBondapak C18 and DEAE-2000 SW provide good separation of oligodeoxynucleotides, with the latter allowing for quantitative determination of oligomers up to 10 nucleotides in length within 40 minutes. oup.com

Table 1: HPLC Methods for Oligonucleotide Analysis

HPLC ModeStationary PhaseMobile Phase ComponentsSeparation PrincipleKey Applications
Ion-Pair Reversed-Phase (IP-RP) C18 or other nonpolar materialAcetonitrile, Ion-pairing agent (e.g., TEAA)Hydrophobic interactions between nucleobases and stationary phase, with charge neutralization by ion-pairing agent. elementlabsolutions.comImpurity profiling, analysis of modified oligonucleotides, LC-MS applications. elementlabsolutions.com
Anion-Exchange Positively charged resin (e.g., DEAE)Salt gradient (e.g., acetate buffer)Electrostatic interactions between negatively charged phosphate backbone and positively charged stationary phase. oup.comSeparation based on oligonucleotide chain length, purification of synthetic oligonucleotides. oup.com

This table provides a summary of common HPLC methods used for the analysis of oligonucleotides like this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. jfda-online.comshimadzu.com However, due to the low volatility of nucleotides like this compound, a derivatization step is necessary prior to analysis. restek.com Derivatization involves chemically modifying the analyte to increase its volatility and thermal stability, making it suitable for GC analysis. jfda-online.com

The most common derivatization technique for compounds with active hydrogens, such as the hydroxyl and phosphate groups in this compound, is silylation. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to replace the active hydrogens with trimethylsilyl (B98337) (TMS) groups. restek.comresearchgate.net This process significantly reduces the polarity and increases the volatility of the analyte.

Once derivatized, the sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase in the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used to identify the original compound. youtube.com

For instance, the analysis of bile acids, which also have low volatility, often involves methylation of the carboxyl group followed by trimethylsilylation of the hydroxyl groups before GC-MS analysis. shimadzu.com A similar approach could be applied to this compound. While direct GC-MS analysis of this compound is not common, the technique is invaluable for metabolomic studies where a broad range of metabolites, including derivatized nucleotides, are analyzed. scispace.comeuropa.eu

Table 2: GC-MS Analysis of Derivatized Analytes

Analyte TypeDerivatization ReagentPurpose of DerivatizationResulting Derivative
Free Fatty AcidsBF3-methanol or BSTFA/MSTFAIncrease volatility, reduce peak tailing. restek.comFatty Acid Methyl Esters (FAMEs) or TMS esters. restek.com
Amino AcidsMTBSTFAIncrease volatility, improve chromatographic behavior. tert-butyldimethylsilyl (TBDMS) derivatives.
Bile AcidsMethylation followed by TrimethylsilylationIncrease volatility for GC analysis. shimadzu.comMethylated and TMS-derivatized bile acids. shimadzu.com
This compound (Hypothetical) BSTFA or MSTFA Increase volatility by silylating hydroxyl and phosphate groups. Trimethylsilyl (TMS) derivative.

This table illustrates common derivatization strategies for various analytes for GC-MS analysis and a hypothetical application to this compound.

High-Performance Liquid Chromatography (HPLC) for Oligonucleotide Analysis

Advanced Spectroscopic Approaches for Structural Elucidation and Interaction Studies

Spectroscopic techniques are essential for determining the detailed chemical structure of molecules and studying their interactions with other molecules. taylorandfrancis.comwiley.com For this compound, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools for structural elucidation and interaction analysis. taylorandfrancis.comwiley.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic-level structure and conformation of molecules in solution. taylorandfrancis.comtandfonline.com It is based on the magnetic properties of atomic nuclei, such as ¹H and ¹³C. wiley.com

In the context of this compound and its oligomers, NMR is invaluable for:

Structural Confirmation: ¹H and ¹³C NMR spectra provide a unique fingerprint of the molecule, confirming the presence of the thymine (B56734) base, the deoxyribose sugar, and the phosphate group, as well as the connectivity between these components. tandfonline.com

Conformational Analysis: NMR can determine the three-dimensional conformation of the sugar moiety and the orientation of the base relative to the sugar.

Interaction Studies: By observing changes in the NMR signals upon the addition of another molecule (e.g., a protein or a drug), it is possible to identify the specific sites of interaction and to characterize the binding event.

For example, the ¹H NMR spectrum of thymidine-5'-monophosphate disodium (B8443419) salt in D₂O shows distinct signals for the protons on the thymine base and the deoxyribose sugar, allowing for their unambiguous assignment. chemicalbook.com Similarly, ¹³C NMR provides information about the carbon skeleton of the molecule. tandfonline.comchemicalbook.com The chemical shifts of the NMR signals are highly sensitive to the local chemical environment, making NMR an excellent tool for studying subtle structural changes and molecular interactions. youtube.com

Table 3: Representative ¹H NMR Chemical Shifts for Thymidine-5'-monophosphate disodium salt in D₂O

Proton AssignmentChemical Shift (ppm)
H-6 (Thymine)7.813
H-1' (Deoxyribose)6.347
H-3' (Deoxyribose)4.589
H-4' (Deoxyribose)4.159
H-5', 5'' (Deoxyribose)3.982
CH₃ (Thymine)1.938

Data sourced from ChemicalBook, representing typical ¹H NMR chemical shifts for the major protons in thymidine-5'-monophosphate. chemicalbook.com

Mass Spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. nih.gov It is widely used for determining the molecular weight of compounds, elucidating their structure through fragmentation patterns, and quantifying their abundance. taylorandfrancis.com

For this compound, mass spectrometry is employed in several ways:

Molecular Weight Determination: MS provides a precise measurement of the molecular weight of this compound and its derivatives, confirming their identity.

Structural Elucidation of Derivatives: When coupled with GC or LC, MS can identify derivatized forms of this compound by analyzing their fragmentation patterns. jfda-online.com The fragmentation of trimethylsilyl (TMS) derivatives, for example, can provide information about the original structure of the molecule. researchgate.net

Analysis of Complexes: "Soft" ionization techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) allow for the analysis of non-covalent complexes, such as this compound bound to proteins or other molecules. nih.gov This provides valuable information about molecular interactions and the stoichiometry of the complex.

The combination of liquid chromatography with mass spectrometry (LC-MS) is particularly powerful for the analysis of complex biological samples, enabling the separation, detection, identification, and structural elucidation of metabolites, including nucleotides and their derivatives. taylorandfrancis.com

Table 4: Applications of Mass Spectrometry in the Analysis of this compound

MS ApplicationIonization TechniqueInformation Obtained
Molecular Weight ConfirmationESI, MALDIPrecise molecular weight of this compound and its derivatives. nih.gov
Structural Analysis of DerivativesElectron Ionization (in GC-MS)Fragmentation patterns for structural elucidation of derivatized analytes. jfda-online.com
Characterization of Non-covalent ComplexesESI, MALDIStoichiometry and nature of interactions between this compound and binding partners. nih.gov
Quantitative AnalysisESI, MALDI (often with isotopic labeling)Accurate measurement of the amount of this compound in a sample.

This table summarizes the key applications of mass spectrometry in the study of this compound.

Q & A

Basic Research Questions

Q. What is the structural role of 3'-thymidylic acid in DNA synthesis, and how can its stability be experimentally validated?

  • Methodological Answer : this compound (dTMP) is a nucleotide critical for DNA polymerization. Its stability under laboratory conditions can be assessed via:

  • pH and Temperature Controls : Monitor degradation rates using HPLC or capillary electrophoresis under varying pH (4–9) and temperatures (4°C to 37°C) .
  • Light Sensitivity : Store solutions in amber vials to prevent photodegradation, as cyclic thymidine derivatives (e.g., 3′,5′-cyclic dTMP) are prone to light-induced breakdown .
  • Validation : Compare retention times and spectral profiles (UV-Vis at 260 nm) against certified standards .

Q. How can researchers ensure the purity of synthetic this compound in oligonucleotide preparation?

  • Methodological Answer :

  • Chromatographic Separation : Use reverse-phase HPLC with a C18 column and a mobile phase of 0.1 M triethylammonium acetate (TEAA) and acetonitrile (gradient elution). Monitor purity ≥95% .
  • Mass Spectrometry : Confirm molecular weight (242.2 g/mol for dTMP) via MALDI-TOF or ESI-MS .
  • Contaminant Screening : Test for residual solvents (e.g., acetonitrile) via GC-MS and phosphate impurities via ion chromatography .

Q. What are the recommended handling protocols for this compound to minimize decomposition?

  • Methodological Answer :

  • Storage : Lyophilized dTMP should be stored at –20°C in desiccated conditions; aqueous solutions require buffering (pH 6–7) and short-term use to avoid hydrolysis .
  • Personal Protective Equipment (PPE) : Use nitrile gloves (tested against EN 374 standards) and lab coats to prevent enzymatic degradation from skin contact .

Advanced Research Questions

Q. How can this compound be incorporated into double-stranded alternating copolymers for studying DNA-protein interactions?

  • Methodological Answer :

  • Synthesis : Use solid-phase synthesis with phosphoramidite chemistry to generate poly(dAdT) sequences. Confirm alternating incorporation via PAGE or capillary electrophoresis .
  • Annealing Protocols : Mix equimolar dAdT strands in 10 mM Tris-HCl (pH 7.5), 50 mM NaCl, heat to 95°C, and cool slowly (1°C/min) to form duplexes .
  • Binding Assays : Employ surface plasmon resonance (SPR) or electrophoretic mobility shift assays (EMSAs) to quantify protein binding kinetics .

Q. What experimental strategies resolve contradictions in reported enzymatic degradation rates of this compound?

  • Methodological Answer :

  • Variable Replication : Repeat assays under standardized conditions (enzyme concentration, buffer ionic strength, temperature) to isolate confounding factors .
  • Inhibitor Controls : Use phosphatase inhibitors (e.g., sodium orthovanadate) to differentiate between enzymatic vs. non-enzymatic hydrolysis pathways .
  • Cross-Lab Validation : Share samples with collaborating labs to benchmark results against shared reference materials .

Q. How can isotope-labeled this compound be synthesized for metabolic flux analysis in cancer cells?

  • Methodological Answer :

  • Isotope Incorporation : Use [¹³C]- or [¹⁵N]-labeled thymidine precursors in enzymatic phosphorylation assays with thymidine kinase. Confirm labeling efficiency via NMR or LC-MS .
  • Tracer Studies : Incubate labeled dTMP with cancer cell lysates; quantify incorporation into DNA via scintillation counting or mass spectrometry .

Data Analysis and Interpretation

Q. What statistical methods are appropriate for analyzing dose-response curves in this compound toxicity studies?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., Hill equation) using software like GraphPad Prism or R. Report EC₅₀ values with 95% confidence intervals .
  • Outlier Detection : Apply Grubbs’ test or Dixon’s Q-test to exclude anomalous replicates .

Q. How do researchers distinguish between this compound and its cyclic derivatives in mass spectrometry data?

  • Methodological Answer :

  • Fragmentation Patterns : Use tandem MS (MS/MS) to identify signature ions (e.g., m/z 97 for phosphate groups in linear dTMP vs. cyclic derivatives) .
  • Database Matching : Cross-reference spectra with repositories like HMDB or MassBank .

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3'-Thymidylic acid

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